1-[2-(4-Fluorophenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
N-(4-FLUOROPHENETHYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENETHYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 4-fluorophenethylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENETHYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-FLUOROPHENETHYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENETHYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-FLUOROPHENYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA
- N-(4-CHLOROPHENETHYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA
- N-(4-BROMOPHENETHYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA
Uniqueness
N-(4-FLUOROPHENETHYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the specific arrangement of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to target proteins, and improved pharmacokinetic properties.
Properties
Molecular Formula |
C16H14F4N2O |
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Molecular Weight |
326.29 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H14F4N2O/c17-12-7-5-11(6-8-12)9-10-21-15(23)22-14-4-2-1-3-13(14)16(18,19)20/h1-8H,9-10H2,(H2,21,22,23) |
InChI Key |
HWUCOYGDLFCYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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